molecular formula C10H14FN B1309626 1-(4-Fluoro-phenyl)-2-methyl-propylamine CAS No. 863668-04-6

1-(4-Fluoro-phenyl)-2-methyl-propylamine

Cat. No. B1309626
CAS RN: 863668-04-6
M. Wt: 167.22 g/mol
InChI Key: DKHSXWXHXFRKON-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reactivity of the compound, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and spectral data. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Radiopharmaceutical Synthesis

[18F]Fluoroamines Synthesis for Radiopharmaceuticals : A study by Vasdev et al. (2009) developed a highly regioselective method for synthesizing [18F]fluoroamines, including derivatives similar to "1-(4-Fluoro-phenyl)-2-methyl-propylamine". This method is significant for creating new radiopharmaceuticals for positron emission tomography (PET) imaging, illustrating the compound's utility in diagnostic medicine. The research outlines a novel approach to access fluorine-18 labeled amines, which are pivotal in the development of probes for neuroimaging and cancer detection (Vasdev et al., 2009).

Synthetic Chemistry

Stereoselective Synthesis and Characterization : Zhang Yan's work (2005) on synthesizing and resolving enantiomers of 2-methyl-1-phenyl propylamine showcases the compound's relevance in stereochemistry. By employing different resolving agents, this research highlights the methodological advancements in producing enantiomerically pure substances, critical for drug synthesis and chemical research (Zhang Yan, 2005).

Monofluoromethylation of N-tert-butylsulfinyl Ketimines : Another application in synthetic organic chemistry is demonstrated by Liu et al. (2008), where fluoro(phenylsulfonyl)methyl anion was used for stereoselective monofluoromethylation. This technique is relevant for introducing fluorine atoms into molecules, enhancing their pharmacological properties, and could potentially be applied to modify "1-(4-Fluoro-phenyl)-2-methyl-propylamine" derivatives for increased efficacy in drug development (Liu et al., 2008).

Organic Light-Emitting Diodes (OLEDs) and Luminescence

Naphthyl Phenylamine Model Compounds : Research by Tong et al. (2004) on naphthyl phenylamine compounds, incorporating fluoro, chloro, and methoxy groups, investigated their transport and luminescence properties. This study is crucial for the development of OLED materials, indicating that derivatives of "1-(4-Fluoro-phenyl)-2-methyl-propylamine" could potentially be utilized in the design of new, efficient, and stable OLEDs. The findings reveal that polar side groups can affect the hole mobilities of these compounds, which in turn influences their performance in electronic devices (Tong et al., 2004).

Safety And Hazards

This section includes information about the compound’s toxicity, flammability, and other hazards. It may also include information about safe handling and disposal procedures .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHSXWXHXFRKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407187
Record name 1-(4-Fluoro-phenyl)-2-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-phenyl)-2-methyl-propylamine

CAS RN

863668-04-6
Record name 4-Fluoro-α-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863668-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-phenyl)-2-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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